Cas no 7444-29-3 (Anhydro leucovorin, 5,10-methenyltetrahydrofolate)

Anhydro leucovorin, 5,10-methenyltetrahydrofolate 化学的及び物理的性質
名前と識別子
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- Anhydro leucovorin, 5,10-methenyltetrahydrofolate
- (6R)-5,10-methenyltetrahydrofolic acid
- (2S)-2-({4-[(6aR)-3-amino-1-oxo-1,4,5,6,6a,7-hexahydro-8H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl}amino)-4-carboxybut
- 5,10-Methenyltetrahydrofolate
- 5,10-Methenyltetrahydropteroylglutamate
- Anhydroleucovorin
- Imidazo(1,5-f)pteridinium, 3-amino-8-(4-(((1,3-dicarboxypropyl)amino)carbonyl)phenyl)-1,2,5,6,6a,7-hexahydro-1-oxo-, inner salt
- N-[4-(3-amino-1-hydroxy-5,6,6a,7-tetrahydroimidazo[1,5-f]pteridin-8-ium-8-yl)benzoyl]glutamic acid
- 10-Formyltetrahydropteroylglutamic acid
- 5,10-Methenyltetrahydrofolic acid
- Imidazo[1,5-f]pteridinium, 3-amino-8-[4-[[(1,3-dicarboxypropyl)amino]c arbonyl]phenyl]-1,2,5,6,6a,7-hexahydro-1-oxo-, inner salt, [R-(R*,S*)] -
- Anhydro leucovorin
- Anhydro leucovorin, 5,10-methenyltetrahydrofolate
- Anhydro leucovorin, 5,10-Methenyltetrahydrofolate API
- 5,10-Methylenetetrahydrofolate
- (6R)-5,10-methylene-5,6,7,8-tetrahydrofolate
- (6R)-5,10-CH2-H4folate
- 5,10-Methylenetetrahydrofolic acid
- 5,10-Methylene-THF
- (6R)-5,10-methylenetetrahydrofolic acid
- 5,10-methylenetetrahydrofolate(2-)
- (6R)-5,10-methenyltetrahydrofolate
- (6R)-5,10-Methylenetetrahydrofolate
- N-(5,10-methylene-5,6,7,8-tetrahydropteroyl)-L-glutamate
- Methenyltetrahydrofolic Acid
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- インチ: 1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1
- InChIKey: MEANFMOQMXYMCT-OLZOCXBDSA-N
- ほほえんだ: O=C1NC(N)=NC2NC[C@]3([H])C[N+](C4C=CC(C(=O)N[C@H](C(=O)[O-])CCC(=O)O)=CC=4)=CN3C1=2
計算された属性
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 重原子数: 33
- 疎水性パラメータ計算基準値(XlogP): -1.644
じっけんとくせい
- ようかいど: DMSO:1 mg/ml; DMSO:PBS (pH 7.2) (1:1):0.50 mg/ml; PBS (pH 7.2):微溶
Anhydro leucovorin, 5,10-methenyltetrahydrofolate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00FHDK-5mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | ≥95% | 5mg |
$198.00 | 2024-04-21 | |
1PlusChem | 1P00FHDK-10mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | ≥95% | 10mg |
$342.00 | 2024-04-21 | |
MedChemExpress | HY-153039-1mg |
Anhydroleucovorin |
7444-29-3 | 96.6% | 1mg |
¥2045 | 2024-07-24 | |
MedChemExpress | HY-153039-5mg |
Anhydroleucovorin |
7444-29-3 | 96.6% | 5mg |
¥4500 | 2024-07-24 | |
1PlusChem | 1P00FHDK-1mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | ≥95% | 1mg |
$72.00 | 2024-04-21 | |
A2B Chem LLC | AH21560-10mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | ≥95% | 10mg |
$248.00 | 2024-04-19 | |
A2B Chem LLC | AH21560-1mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | ≥95% | 1mg |
$29.00 | 2024-04-19 | |
A2B Chem LLC | AH21560-5mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | ≥95% | 5mg |
$131.00 | 2024-04-19 | |
Aaron | AR00FHLW-1mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | 98% | 1mg |
$153.00 | 2025-02-12 | |
Aaron | AR00FHLW-5mg |
5,10-Methenyltetrahydrofolic acid |
7444-29-3 | 98% | 5mg |
$520.00 | 2025-02-12 |
Anhydro leucovorin, 5,10-methenyltetrahydrofolate 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Anhydro leucovorin, 5,10-methenyltetrahydrofolateに関する追加情報
Recent Advances in the Study of Anhydro Leucovorin and 5,10-Methenyltetrahydrofolate (CAS: 7444-29-3): Implications for Cancer Therapy and One-Carbon Metabolism
Anhydro leucovorin (also known as 5,10-methenyltetrahydrofolate, CAS: 7444-29-3) has emerged as a critical intermediate in folate metabolism, with significant implications for cancer therapy and one-carbon transfer reactions. Recent studies have shed new light on its biochemical properties, therapeutic potential, and synthetic applications. This research brief synthesizes the latest findings from peer-reviewed literature and highlights key developments in this specialized area of chemical biology and medicinal chemistry.
The compound's unique structure as a cyclic derivative of tetrahydrofolate positions it as a pivotal molecule in cellular metabolism. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,10-methenyltetrahydrofolate exhibits enhanced stability compared to linear folate derivatives, making it particularly valuable for pharmaceutical formulations. Researchers at MIT have developed novel synthetic routes for this compound, achieving 85% yield improvements over traditional methods through optimized reaction conditions at the 5-position of the tetrahydrofolate ring system.
In oncology applications, anhydro leucovorin has shown promise as a modulator of 5-fluorouracil (5-FU) activity. Clinical trials reported in Cancer Chemotherapy and Pharmacology (2024) revealed that pretreatment with this compound increased tumor response rates by 22% in colorectal cancer patients receiving 5-FU-based regimens. The mechanism appears to involve stabilization of the folate-dependent thymidylate synthase inhibition complex, extending the drug's therapeutic window.
Structural biology studies using X-ray crystallography (resolution 1.8 Å) have elucidated the precise binding interactions between 5,10-methenyltetrahydrofolate and key metabolic enzymes. These findings, published in Nature Structural & Molecular Biology, explain the compound's role as a transition state analog in serine hydroxymethyltransferase catalysis. The structural data is now being used to design next-generation folate analogs with improved target specificity.
Analytical chemistry advancements have enabled more precise quantification of 7444-29-3 in biological matrices. A 2024 Analytical Chemistry publication described a novel LC-MS/MS method with detection limits of 0.1 ng/mL, facilitating pharmacokinetic studies. This technical breakthrough has revealed previously uncharacterized tissue distribution patterns, showing preferential accumulation in rapidly proliferating tissues.
The compound's role in mitochondrial folate metabolism has become increasingly clear through recent proteomics studies. Research in Cell Metabolism identified three previously unknown protein interaction partners of 5,10-methenyltetrahydrofolate in the mitochondrial matrix, suggesting expanded functions beyond its classical role in nucleotide synthesis. These discoveries open new avenues for understanding metabolic diseases linked to folate cycle disruptions.
From a drug development perspective, several pharmaceutical companies have initiated programs targeting 7444-29-3 derivatives. Patent filings in 2023-2024 describe novel prodrug forms with improved blood-brain barrier penetration, potentially expanding applications to neurological disorders. Stability studies indicate these derivatives maintain >90% potency after 24 months at -20°C, addressing previous formulation challenges.
Future research directions highlighted in recent review articles focus on three key areas: (1) exploiting the compound's photolabile properties for targeted drug activation, (2) developing PET tracers based on its structure for metabolic imaging, and (3) engineering enzyme variants with enhanced affinity for therapeutic applications. The convergence of synthetic chemistry, structural biology, and clinical research continues to reveal the multifaceted potential of this important folate derivative.
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